

In-Depth Technical Guide: STING Agonist-38 (Compound D61) Binding and Activity

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Compound of Interest

Compound Name: STING agonist-38

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This technical guide provides a comprehensive overview of **STING Agonist-38**, a potent, orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) protein. Also known as compound D61, this non-cyclic dinucleotide (non-CDN) agonist belongs to the amidobenzimidazole class of compounds and has demonstrated significant potential in cancer immunotherapy. This document details its binding affinity to the STING protein, the experimental protocols used for its characterization, and its role within the STING signaling pathway.

Quantitative Data Summary

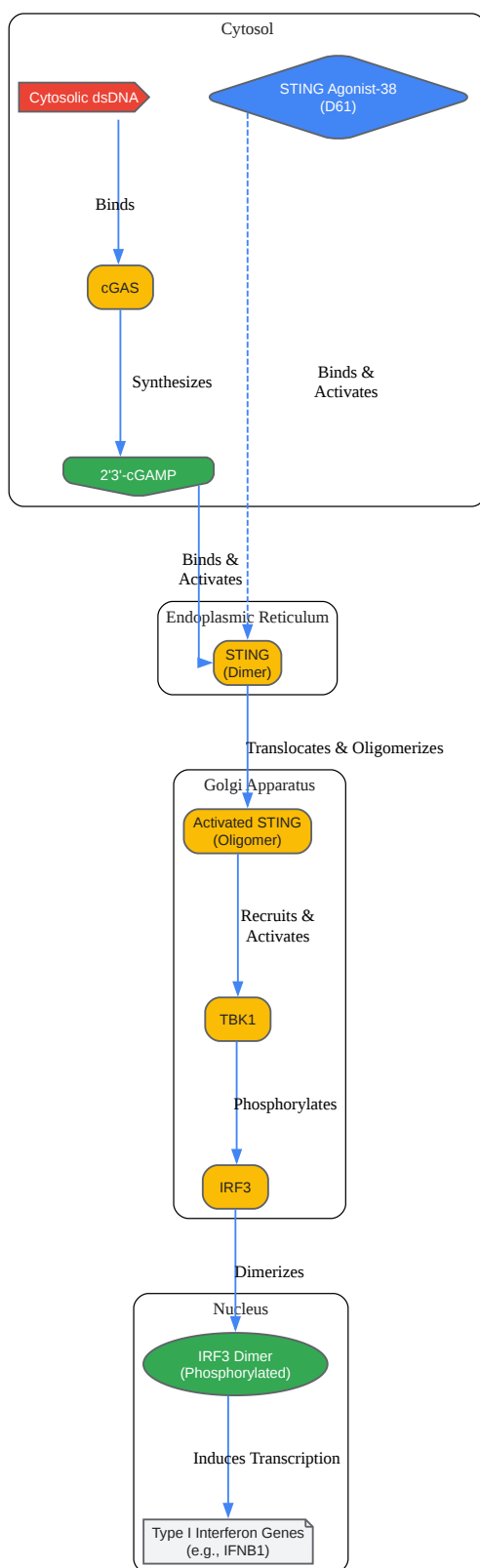
STING Agonist-38 (Compound D61) has been characterized primarily by its potent cellular activity, which reflects its ability to bind to and activate the STING protein. The key quantitative metric for its activity is its half-maximal effective concentration (EC50) in cellular assays.

Parameter	Value	Assay System	Reference
EC50	0.05 μ M (50 nM)	IFN- β induction in THP-1 cells	[1][2][3]
CAS Number	2850251-27-1	N/A	[1]
Molecular Formula	C29H29F3N8O4	N/A	[4][5]
Molecular Weight	610.59 g/mol	N/A	[4]

Note: While direct binding affinity data (e.g., K_d from Surface Plasmon Resonance or Isothermal Titration Calorimetry) for **STING Agonist-38** (D61) is not explicitly detailed in the primary literature, its potent cellular activity is a strong indicator of high-affinity binding to the STING protein. For context, other closely related amidobenzimidazole analogs have shown nanomolar binding affinities to human STING.

STING Signaling Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn orchestrate an anti-tumor immune response.



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Caption: STING signaling pathway activation by cytosolic dsDNA or a direct agonist.

Experimental Protocols

The characterization of **STING Agonist-38** and related amidobenzimidazole derivatives involves a series of in vitro cellular and biochemical assays. The following are detailed methodologies based on published research for this class of compounds.

Cellular STING Activation Assay (THP-1 Reporter Cells)

This assay measures the ability of a compound to activate the STING pathway in a human monocytic cell line (THP-1) engineered with a reporter gene system linked to interferon-stimulated genes (ISGs).

Objective: To determine the EC₅₀ of STING agonists for inducing an interferon response.

Materials:

- THP-1 Dual™ ISG-Lucia/SEAP cells
- RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., Zeocin™, Normocin™)
- **STING Agonist-38** (or other test compounds) dissolved in DMSO
- QUANTI-Luc™ reagent for luciferase detection
- 96-well white plates (for luminescence reading)

Procedure:

- Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate in a final volume of 180 µL of culture medium.
- Compound Preparation: Prepare a serial dilution of **STING Agonist-38** in culture medium. The final DMSO concentration should be kept below 0.5%.
- Cell Treatment: Add 20 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).

- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay:
 - Transfer 20 µL of the cell culture supernatant to a white 96-well plate.
 - Add 50 µL of QUANTI-Luc™ reagent to each well.
 - Immediately measure the luminescence using a plate reader.
- Data Analysis: The EC₅₀ value is calculated by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Cytokine Secretion Measurement by ELISA

This protocol quantifies the secretion of specific cytokines, such as Interferon-beta (IFN-β) and CXCL10, from immune cells following treatment with a STING agonist.

Objective: To confirm that STING activation leads to the production of key downstream inflammatory mediators.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
- Culture medium (e.g., RPMI 1640 with 10% FBS)
- **STING Agonist-38**
- Human IFN-β and CXCL10 ELISA kits
- 96-well plates

Procedure:

- Cell Culture and Treatment: Seed PBMCs or THP-1 cells in a 96-well plate and treat with various concentrations of **STING Agonist-38** as described in the cellular activation assay.

- **Supernatant Collection:** After a 24-hour incubation period, centrifuge the plate and collect the cell-free supernatant.
- **ELISA:** Perform the ELISA for IFN- β and CXCL10 according to the manufacturer's instructions. This typically involves:
 - Coating a 96-well plate with a capture antibody.
 - Adding the collected supernatants and standards to the wells.
 - Incubating with a detection antibody.
 - Adding a substrate to produce a colorimetric signal.
 - Measuring the absorbance using a plate reader.
- **Data Analysis:** Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve.

Western Blot Analysis of STING Pathway Activation

This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, providing direct evidence of pathway activation.

Objective: To visualize the phosphorylation of STING, TBK1, and IRF3 in response to agonist treatment.

Materials:

- PBMCs or THP-1 cells
- **STING Agonist-38**
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and an antibody for a loading control (e.g., anti- β -actin).

- HRP-conjugated secondary antibodies
- SDS-PAGE gels and Western blotting equipment
- Chemiluminescent substrate

Procedure:

- **Cell Treatment and Lysis:** Treat cells with the STING agonist for a specified time (e.g., 1-4 hours). After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with the primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- **Detection:** Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
- **Analysis:** Compare the intensity of the phosphorylated protein bands to the total protein and loading control bands to assess the level of pathway activation.

Conclusion

STING Agonist-38 (Compound D61) is a potent, non-CDN amidobenzimidazole-class agonist that effectively activates the STING signaling pathway at nanomolar concentrations in cellular assays. Its ability to induce a robust type I interferon response underscores its therapeutic potential, particularly in the field of immuno-oncology. The experimental protocols detailed in

this guide provide a robust framework for the evaluation of this and other novel STING agonists, enabling researchers to further explore their mechanism of action and advance their development as next-generation immunotherapies.

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